

Application Notes and Protocols for 1-Diazo-2-butanone in Wolff Rearrangement

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Compound of Interest

Compound Name: 1-Diazo-2-butanone

Cat. No.: B8460531

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These application notes provide a comprehensive overview of the use of **1-diazo-2-butanone** in Wolff rearrangement protocols. This includes its preparation, and its application in the synthesis of valuable carboxylic acid derivatives, which are key intermediates in pharmaceutical and organic chemistry. Detailed experimental protocols for common transformations are provided, along with tabulated data for easy comparison of reaction parameters.

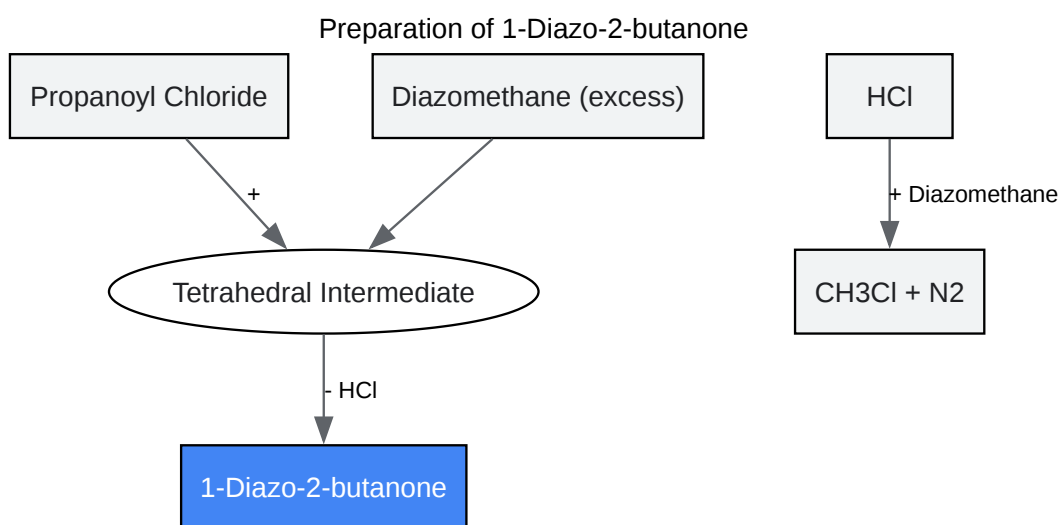
Introduction to the Wolff Rearrangement

The Wolff rearrangement is a powerful chemical reaction that converts an α -diazocarbonyl compound, such as **1-diazo-2-butanone**, into a ketene intermediate through the expulsion of nitrogen gas.^[1] This highly reactive ketene can then be trapped by various nucleophiles to yield a range of carboxylic acid derivatives.^[1] The reaction can be initiated through thermal, photochemical, or metal-catalyzed methods.^[1]

A significant application of the Wolff rearrangement is the Arndt-Eistert synthesis, which allows for the one-carbon homologation of carboxylic acids.^{[2][3]} In this sequence, a carboxylic acid is first converted to an acid chloride, which then reacts with diazomethane to form an α -diazo ketone.^[4] The subsequent Wolff rearrangement of this diazo ketone, in the presence of a nucleophile, yields the homologated carboxylic acid derivative.^{[3][4]}

Preparation of 1-Diazo-2-butanone

1-Diazo-2-butanone is typically synthesized by the reaction of propanoyl chloride with diazomethane. It is crucial to use an excess of diazomethane to neutralize the hydrogen chloride byproduct, which can otherwise react with the diazo ketone.[4]



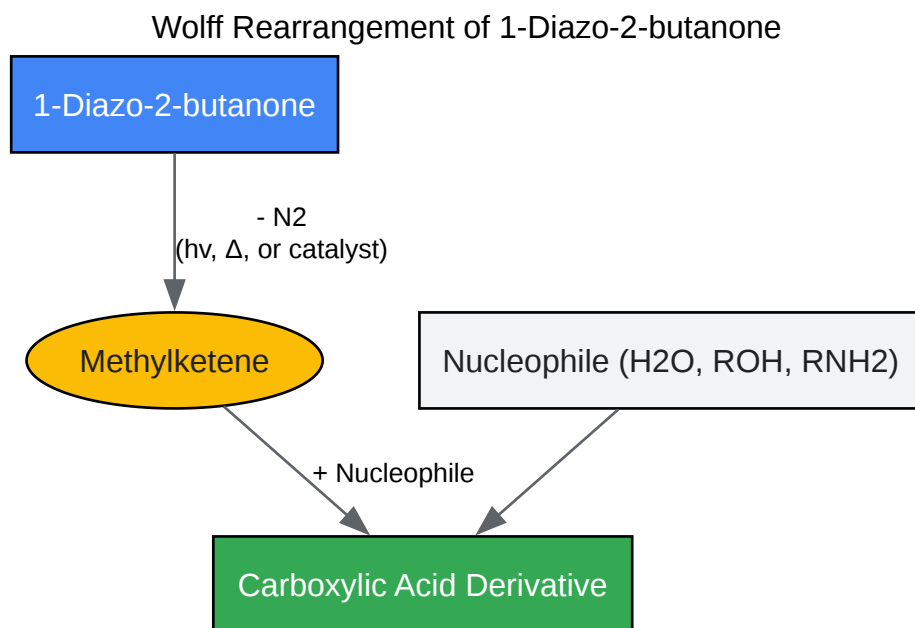
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Caption: Synthesis of **1-Diazo-2-butanone**.

Wolff Rearrangement Protocols for 1-Diazo-2-butanone

The Wolff rearrangement of **1-diazo-2-butanone** generates a highly reactive methylketene intermediate, which can be trapped by various nucleophiles. The choice of reaction conditions (photochemical, thermal, or catalytic) can influence the reaction efficiency and outcome.

General Reaction Scheme



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Caption: General scheme of the Wolff rearrangement.

Experimental Protocols

Protocol 1: Preparation of 1-Diazo-2-butanone

This protocol is adapted from the synthesis of a similar diazo ketone and should be performed in a well-ventilated fume hood due to the hazardous nature of diazomethane.

Materials:

- Propanoyl chloride
- Diazomethane solution in diethyl ether (prepared fresh)
- Anhydrous diethyl ether
- Potassium hydroxide (for drying tube)

Equipment:

- Erlenmeyer flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Drying tube
- Ice bath
- Rotary evaporator

Procedure:

- In a 1 L Erlenmeyer flask, place a solution of diazomethane (approximately 3-4 equivalents) in anhydrous diethyl ether.
- Cool the flask in an ice bath with vigorous stirring.
- Dissolve propanoyl chloride (1 equivalent) in anhydrous diethyl ether and add it to a separatory funnel.
- Add the propanoyl chloride solution dropwise to the cold, stirring diazomethane solution over a period of 1 hour.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
- Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
- Carefully quench any remaining excess diazomethane by the slow addition of a few drops of acetic acid until the yellow color of diazomethane disappears.
- Concentrate the ethereal solution under reduced pressure using a rotary evaporator to obtain crude **1-diazo-2-butanone** as a yellow oil. This product is often used in the next step without further purification.

Protocol 2: Silver(I) Oxide Catalyzed Synthesis of Methyl Propanoate

This protocol describes a metal-catalyzed Wolff rearrangement.

Materials:

- **1-Diazo-2-butanone**
- Anhydrous methanol
- Silver(I) oxide (Ag_2O)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath

Procedure:

- Dissolve **1-diazo-2-butanone** (1 equivalent) in anhydrous methanol in a round-bottom flask.
- Add a catalytic amount of silver(I) oxide (e.g., 5 mol%).
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution.
- Once the reaction is complete, filter the mixture to remove the silver catalyst.
- The resulting solution contains methyl propanoate. The product can be purified by distillation if necessary.

Protocol 3: Photochemical Synthesis of Propanoic Acid

This protocol outlines a photochemical Wolff rearrangement to produce propanoic acid.

Materials:

- **1-Diazo-2-butanone**
- Dioxane
- Distilled water

Equipment:

- Quartz reaction vessel
- Medium or low-pressure mercury arc lamp
- Magnetic stirrer and stir bar

Procedure:

- Prepare a solution of **1-diazo-2-butanone** (1 equivalent) in a mixture of dioxane and water.
- Place the solution in a quartz reaction vessel equipped with a magnetic stirrer.
- Irradiate the solution with a mercury arc lamp at room temperature. The reaction is typically complete when the yellow color of the diazo ketone has disappeared.
- The resulting solution contains propanoic acid, which can be isolated by standard extraction and purification techniques.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Wolff rearrangement of small alkyl diazo ketones, which can be considered representative for **1-diazo-2-butanone**.

Table 1: Catalyst and Condition Comparison for Wolff Rearrangement

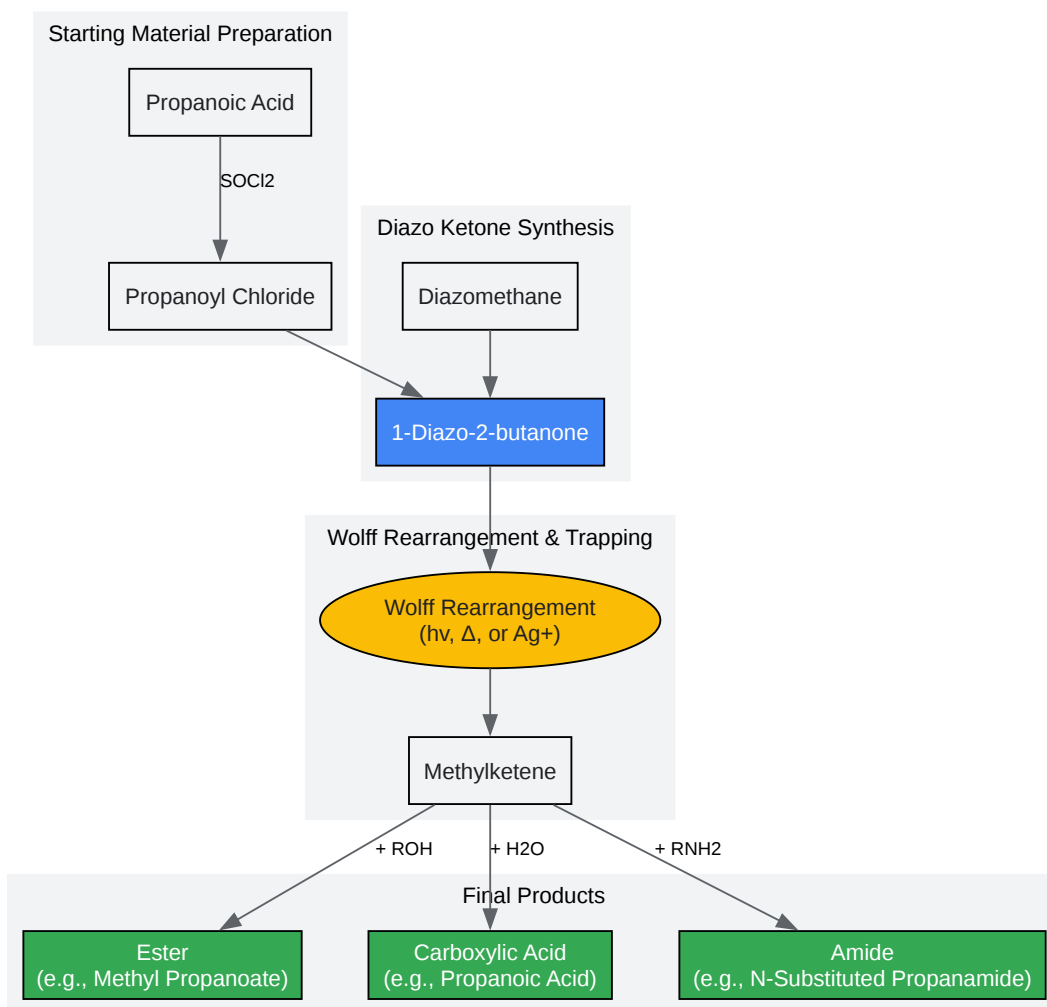
Catalyst/Condition	Solvent	Nucleophile	Product	Typical Yield (%)
Silver(I) Oxide (cat.)	Methanol	Methanol	Methyl Propanoate	70-90
Photochemical (hv)	Dioxane/Water	Water	Propanoic Acid	60-80
Thermal (Δ)	Aniline	Aniline	N-Phenylpropanamide	50-70

Table 2: Experimental Parameters for Representative Wolff Rearrangements

Substrate	Method	Catalyst / Reagent	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
1-Diazo-3,3-dimethyl-2-butanone	Photochemical	-	Methanol	RT	2	Methyl 2,2-dimethylpropanoate	~85
1-Diazo-4-phenyl-2-butanone	Silver Benzoate	AgOBz (cat.)	Methanol	RT	1	Methyl 3-phenylpropanoate	~90
1-Diazo-2-pentanone	Thermal	-	Aniline	180	0.5	N-Phenylbutanamide	~65

Logical Workflow for Synthesis and Application

Workflow: From Carboxylic Acid to Homologated Products

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References

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